

# The Role of Tirabrutinib (ONO-4059) in Inhibiting Neutrophil Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The query specified ONO-4057, which is a leukotriene B4 (LTB4) receptor antagonist. However, the core of the request focuses on the inhibition of neutrophil function via Bruton's tyrosine kinase (BTK). This function is characteristic of a different compound from Ono Pharmaceutical, ONO-4059, also known as tirabrutinib. This guide will, therefore, focus on tirabrutinib (ONO-4059) and its role as a BTK inhibitor in modulating neutrophil activity.

# **Executive Summary**

Tirabrutinib (ONO-4059) is a second-generation, highly selective, and irreversible BTK inhibitor. While primarily developed for B-cell malignancies, emerging evidence indicates that tirabrutinib also exerts significant effects on neutrophil function. Bruton's tyrosine kinase is a critical signaling molecule in neutrophils, involved in various effector functions downstream of receptors such as Fcy receptors (FcyR) and Toll-like receptors (TLRs). By inhibiting BTK, tirabrutinib can modulate key neutrophil activities, including the formation of neutrophil extracellular traps (NETs), and may influence other functions like chemotaxis, degranulation, and reactive oxygen species (ROS) production. This technical guide provides a comprehensive overview of the current understanding of tirabrutinib's impact on neutrophil function, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.

## **Mechanism of Action: BTK Inhibition in Neutrophils**







Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including neutrophils. In neutrophils, BTK is activated downstream of several receptors, including FcyRs and TLRs, and is involved in the activation of downstream effectors that regulate inflammatory responses.

Tirabrutinib is a covalent inhibitor that irreversibly binds to the cysteine residue (Cys481) in the active site of BTK[1]. This binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascades that are essential for several neutrophil functions.

#### **Signaling Pathway**

The following diagram illustrates the central role of BTK in neutrophil signaling and the point of inhibition by tirabrutinib.





Click to download full resolution via product page

BTK Signaling Pathway in Neutrophils and Inhibition by Tirabrutinib.

# **Quantitative Data on Neutrophil Function Inhibition**

Data on the direct quantitative effects of tirabrutinib on various neutrophil functions are emerging. The following tables summarize the available data for tirabrutinib and other relevant second-generation BTK inhibitors.

Table 1: Effect of Tirabrutinib (ONO-4059) on Neutrophil Function



| Function                             | Stimulus                   | Assay                          | Species | Concentr<br>ation  | Effect                                           | Referenc<br>e |
|--------------------------------------|----------------------------|--------------------------------|---------|--------------------|--------------------------------------------------|---------------|
| NET<br>Formation                     | MPO-<br>ANCA-IC            | Immunoflu<br>orescence         | Human   | 10 nM              | Statistically<br>significant<br>suppressio<br>n  | [2]           |
| Cell Swelling (precursor to NETosis) | MPO-<br>ANCA-IC +<br>TNF-α | Flow<br>Cytometry<br>(FSC/SSC) | Human   | 2.5, 5.0, 10<br>nM | Dose-<br>dependent<br>suppressio<br>n            | [3]           |
| Neutropeni<br>a (in vivo)            | N/A                        | Clinical<br>Trial              | Human   | 320-480<br>mg/day  | 9.1% -<br>10.1% of<br>patients<br>(Grade ≥3)     | [4][5]        |
| Apoptosis                            | N/A                        | In vitro<br>study<br>mention   | Human   | N/A                | BTK<br>inhibition<br>may<br>enhance<br>apoptosis | [6]           |

Table 2: Comparative Effects of Other BTK Inhibitors on Neutrophil Functions



| Inhibitor                                     | Function                     | Stimulus                            | IC50 /<br>Concentrati<br>on | Effect                                                  | Reference |
|-----------------------------------------------|------------------------------|-------------------------------------|-----------------------------|---------------------------------------------------------|-----------|
| Ibrutinib                                     | ROS<br>Production            | Aspergillus fumigatus               | ~1 µM                       | Significant inhibition                                  | [7]       |
| Ibrutinib                                     | NK Cell<br>Degranulatio<br>n | Obinutuzuma<br>b + MEC1<br>cells    | ~0.1 μM                     | Strong<br>inhibition<br>(~90% at 1<br>µM)               | [1]       |
| Acalabrutinib                                 | ROS<br>Production            | TLR2, FcyR,<br>Dectin-1<br>agonists | Not specified               | Reduced<br>ROS<br>production                            | [8]       |
| Acalabrutinib                                 | NK Cell<br>Degranulatio<br>n | Obinutuzuma<br>b + MEC1<br>cells    | >10 µM                      | Mild inhibition<br>(~35% at 10<br>μΜ)                   | [1]       |
| Tolebrutinib,<br>Evobrutinib,<br>Fenebrutinib | Migration                    | CXCL8                               | Not specified               | Decreased<br>migration in<br>Boyden<br>chamber<br>assay | [9][10]   |
| Tolebrutinib, Evobrutinib, Fenebrutinib       | ROS<br>Production            | fMLF, LPS                           | Not specified               | Diminished<br>ROS<br>production                         | [9][10]   |
| Tolebrutinib,<br>Evobrutinib,<br>Fenebrutinib | NET<br>Formation             | Not specified                       | Not specified               | Diminished<br>NET release                               | [9][10]   |

# **Detailed Experimental Protocols**

This section outlines the methodologies for key experiments cited in the context of BTK inhibitor effects on neutrophil function.

## **Neutrophil Isolation**



A standardized protocol for human neutrophil isolation is crucial for in vitro assays.



Click to download full resolution via product page

General Workflow for Human Neutrophil Isolation.

#### Protocol:

- Whole blood is collected from healthy donors in tubes containing EDTA[11].
- The blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep)[11].



- Centrifugation is performed to separate the blood components, with the neutrophil layer being carefully collected[11].
- Residual red blood cells are removed by hypotonic lysis[11].
- The isolated neutrophils are washed and resuspended in an appropriate buffer for subsequent assays[11].

## **Neutrophil Extracellular Trap (NET) Formation Assay**

Induction and Visualization of NETs:

- Human peripheral blood neutrophils are isolated as described above.
- Neutrophils are pre-treated with varying concentrations of tirabrutinib (e.g., 0, 2.5, 5.0, and 10 nM) for 1 hour at 37°C[3][12].
- The treated neutrophils are then seeded in eight-well chambers on slides immobilized with myeloperoxidase (MPO) and anti-MPO immune complexes (ICs) to mimic ANCA-associated vasculitis conditions[3][12].
- After a 4-hour incubation at 37°C, the samples are fixed with 4% paraformaldehyde[3][12].
- The slides are mounted with a DAPI-containing mounting solution to stain the extracellular DNA of the NETs[3][12].
- NETs are visualized and quantified using fluorescence microscopy[3][12].

# Reactive Oxygen Species (ROS) Production Assay

Luminol-Enhanced Chemiluminescence:

- Isolated human neutrophils are pre-treated with the BTK inhibitor or vehicle control for 1 hour[7][13].
- The cells are washed and resuspended in a phenol red-free medium[13].
- Neutrophils are added to a white, clear-bottom 96-well plate[13].



- Cells are stimulated with an agonist (e.g., fMLP, TNF-α, or PMA) in the presence of luminol[7].
- Chemiluminescence is measured over time using a microplate reader to quantify ROS production[13].

#### **Neutrophil Chemotaxis Assay**

Boyden Chamber Assay:

- A chemoattractant (e.g., CXCL8 or fMLP) is added to the lower compartment of a Boyden chamber[9].
- A polycarbonate membrane with a defined pore size (e.g., 5 μm) is placed over the lower compartment[9].
- Isolated neutrophils, pre-treated with a BTK inhibitor or vehicle, are seeded in the upper chamber[9].
- The chamber is incubated at 37°C to allow for cell migration[9].
- After the incubation period, the membrane is fixed and stained, and the number of migrated neutrophils on the lower side of the membrane is counted microscopically[9].

#### **Discussion and Future Directions**

The available data indicate that tirabrutinib (ONO-4059) effectively modulates neutrophil function, particularly by inhibiting NET formation in the context of autoimmune stimuli. This is consistent with the known role of BTK in FcyR-mediated signaling in neutrophils. The frequent observation of neutropenia in clinical trials further supports the impact of tirabrutinib on neutrophil homeostasis.

However, there is a need for more comprehensive, direct, and quantitative studies on the effects of tirabrutinib on other key neutrophil functions such as chemotaxis, degranulation, and ROS production in response to a broader range of stimuli. Head-to-head comparisons with other second-generation BTK inhibitors would also be valuable in elucidating the specific profile of tirabrutinib.



Future research should aim to:

- Determine the IC50 values of tirabrutinib for the inhibition of various neutrophil functions.
- Investigate the impact of tirabrutinib on neutrophil signaling pathways in more detail using phosphoproteomics and other advanced techniques.
- Explore the clinical implications of tirabrutinib-mediated neutrophil inhibition in inflammatory and autoimmune diseases beyond its current indications.

#### Conclusion

Tirabrutinib (ONO-4059), a selective BTK inhibitor, demonstrates a clear capacity to modulate neutrophil function, most notably by suppressing NET formation. While further research is required to fully delineate its quantitative effects on the full spectrum of neutrophil activities, the existing evidence strongly suggests that tirabrutinib's mechanism of action extends beyond B-cells to include significant immunomodulatory effects on the innate immune system. This has important implications for its therapeutic potential and safety profile. This technical guide provides a foundational understanding for researchers and clinicians working with this and other BTK inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. haematologica.org [haematologica.org]
- 2. Bruton's tyrosine kinase is a possible therapeutic target in microscopic polyangiitis | springermedizin.de [springermedizin.de]
- 3. The Bruton tyrosine kinase inhibitor ibrutinib abrogates triggering receptor on myeloid cells
   1-mediated neutrophil activation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/II study of tirabrutinib, a second-generation Bruton's tyrosine kinase inhibitor, in relapsed/refractory primary central nervous system lymphoma PMC [pmc.ncbi.nlm.nih.gov]







- 5. Post-marketing surveillance of tirabrutinib in 189 patients with r/r primary central nervous system lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ono-pharma.com [ono-pharma.com]
- 7. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets Beyond B Lymphocytes PMC [pmc.ncbi.nlm.nih.gov]
- 8. BTK drives neutrophil activation for sterilizing antifungal immunity PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Effect on neutrophil migration and antimicrobial functions by the Bruton's tyrosine kinase inhibitors tolebrutinib, evobrutinib, and fenebrutinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutrophil Isolation Protocol PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Neutrophil Btk Signalosome Regulates Integrin Activation during Sterile Inflammation
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Tirabrutinib (ONO-4059) in Inhibiting Neutrophil Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677316#ono-4057-role-in-inhibiting-neutrophil-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com